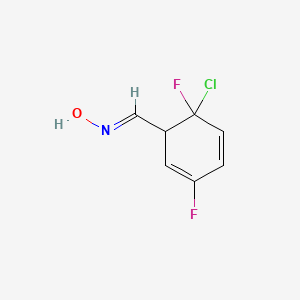

2,5-Difluoro-2-chloro benzaldoxime

Description

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(6-chloro-3,6-difluorocyclohexa-2,4-dien-1-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2NO/c8-7(10)2-1-6(9)3-5(7)4-11-12/h1-5,12H/b11-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYKYWXKNIVEKV-NYYWCZLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C=C1F)C=NO)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(C(C=C1F)/C=N/O)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Difluoro 2 Chloro Benzaldoxime

Targeted Synthetic Routes to 2,5-Difluoro-N-hydroxybenzenecarboximidoyl chloride

The synthesis of 2,5-Difluoro-N-hydroxybenzenecarboximidoyl chloride can be logically approached through multi-step sequential protocols starting from commercially available precursors. Additionally, the potential for more streamlined one-pot procedures can be considered based on analogous reactions in organic synthesis.

Sequential Oximation and Chlorination Protocols

A reliable and common strategy for synthesizing hydroximoyl chlorides involves a two-step sequence: the formation of an aldoxime from the corresponding aldehyde, followed by chlorination of the oxime.

Step 1: Synthesis of 2,5-Difluorobenzaldehyde (B1295323)

The necessary precursor, 2,5-difluorobenzaldehyde, is a known compound that can be synthesized through several methods. One common industrial route involves the liquid-phase oxidation of 2,5-difluorotoluene, often employing catalysts such as cobalt and manganese salts in the presence of an oxidant like hydrogen peroxide. patsnap.comgoogle.com Another well-established laboratory-scale synthesis starts from 1,4-difluorobenzene (B165170), which undergoes lithiation followed by formylation with an appropriate formylating agent like N,N-dimethylformamide (DMF). prepchem.comgoogle.com

Step 2: Formation of 2,5-Difluorobenzaldoxime

The conversion of an aldehyde to an aldoxime is a fundamental reaction in organic chemistry. wikipedia.org 2,5-Difluorobenzaldehyde can be reacted with hydroxylamine (B1172632) hydrochloride in the presence of a mild base, such as sodium acetate (B1210297) or pyridine, to yield 2,5-difluorobenzaldoxime. wikipedia.orgbyjus.com The reaction is typically carried out in a protic solvent like ethanol (B145695) or a mixture of water and ethanol at temperatures ranging from ambient to reflux. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration. The resulting oxime can exist as a mixture of (E) and (Z) stereoisomers. asianpubs.orgasianpubs.orgnih.govacs.org

Step 3: Chlorination of 2,5-Difluorobenzaldoxime

This crucial final step transforms the aldoxime into the target hydroximoyl chloride. The hydrogen atom on the carbon of the C=NOH group is substituted with a chlorine atom. A widely used reagent for this transformation is N-chlorosuccinimide (NCS). wikipedia.org The reaction is typically performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The 2,5-difluorobenzaldoxime is dissolved in DMF, and NCS is added portion-wise while controlling the temperature to manage the exothermicity of the reaction. The reaction yields 2,5-Difluoro-N-hydroxybenzenecarboximidoyl chloride.

Below is a representative data table for this sequential synthesis protocol.

Interactive Table: Sequential Synthesis of 2,5-Difluoro-N-hydroxybenzenecarboximidoyl chloride

| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Conditions | Product | Est. Yield (%) |

| 1 | Oximation | 2,5-Difluorobenzaldehyde | Hydroxylamine hydrochloride, Sodium acetate | Ethanol/Water | Reflux, 2-4 h | 2,5-Difluorobenzaldoxime | 85-95 |

| 2 | Chlorination | 2,5-Difluorobenzaldoxime | N-Chlorosuccinimide (NCS) | DMF | 0°C to RT, 3-6 h | 2,5-Difluoro-N-hydroxybenzenecarboximidoyl chloride | 70-85 |

Potential One-Pot Synthetic Approaches

In such a procedure, the initial oximation reaction would be carried out, and without isolating the intermediate 2,5-difluorobenzaldoxime, the chlorinating agent would be added directly to the reaction mixture. This approach relies on the compatibility of the reagents and the sequential nature of the reactions under a single set of conditions or with minor adjustments (e.g., temperature change, sequential reagent addition).

A plausible one-pot sequence would involve:

Dissolving 2,5-difluorobenzaldehyde and hydroxylamine hydrochloride in a suitable solvent that is effective for both oximation and the subsequent chlorination, such as DMF.

Adding a base to facilitate the formation of the oxime.

After allowing sufficient time for the oximation to proceed, N-chlorosuccinimide would be introduced into the same vessel to effect the chlorination.

Challenges in such a one-pot synthesis include potential side reactions between the chlorinating agent and the starting aldehyde or the hydroxylamine. Careful control of reaction parameters, such as the order of addition and temperature, would be critical for success. This methodology draws inspiration from one-pot preparations of other O-substituted hydroxylamine derivatives and heterocyclic compounds where intermediates are generated and consumed in situ. arabjchem.orgresearchgate.net

A conceptual data table for this one-pot approach is presented below.

Interactive Table: Potential One-Pot Synthesis

| Step | Reaction Sequence | Starting Material | Key Reagents | Solvent | Conceptual Conditions | Final Product |

| 1 | Oximation followed by in-situ Chlorination | 2,5-Difluorobenzaldehyde | 1. Hydroxylamine hydrochloride, Pyridine 2. N-Chlorosuccinimide (NCS) | DMF | 1. RT, 1-2 h 2. Add NCS, 0°C to RT, 3-6 h | 2,5-Difluoro-N-hydroxybenzenecarboximidoyl chloride |

Chemical Transformations and Reaction Pathways of 2,5 Difluoro 2 Chloro Benzaldoxime

Reactivity of the Oxime Functional Group

The oxime moiety is the most reactive site of the molecule, serving as a key precursor for the generation of highly reactive intermediates.

The most prominent reaction of benzaldoximes, including halogenated derivatives, is their conversion into benzonitrile (B105546) oxides. This transformation is typically not an isolation of the nitrile oxide, which is often unstable, but rather an in situ generation for immediate use in subsequent reactions. researchgate.netmdpi.com The process occurs via a two-step sequence.

First, the aldoxime is converted to its corresponding hydroximoyl chloride. This is commonly achieved through chlorination with an N-halosuccinimide, such as N-chlorosuccinimide (NCS), often in a solvent like dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF). researchgate.netscielo.org.mxrsc.org For 2,5-Difluoro-2-chloro benzaldoxime (B1666162), this step would yield 2,5-difluoro-2-chloro-N-hydroxybenzenecarboximidoyl chloride.

In the second step, the hydroximoyl chloride intermediate is subjected to dehydrohalogenation by a base. The addition of a non-nucleophilic base, such as triethylamine (B128534) (Et3N) or sodium bicarbonate (NaHCO3), facilitates the elimination of hydrogen chloride (HCl) to generate the highly reactive 2,5-difluoro-2-chloro-benzonitrile oxide dipole. researchgate.netresearchgate.net This in situ generation method is crucial as it allows the transient nitrile oxide to be trapped immediately by a suitable reaction partner. mdpi.com Alternative green protocols using reagents like NaCl/Oxone for the oxidation of aldoximes to generate nitrile oxides in situ have also been developed. nih.gov

Nitrile oxides are classic 1,3-dipoles and readily undergo 1,3-dipolar cycloaddition reactions, also known as Huisgen cycloadditions. scielo.org.mxwikipedia.org This reaction is a powerful tool for constructing five-membered heterocyclic rings. rsc.org The in situ generated 2,5-difluoro-2-chloro-benzonitrile oxide serves as the 1,3-dipole, which can react with various dipolarophiles containing double or triple bonds.

The reaction of the generated 2,5-difluoro-2-chloro-benzonitrile oxide with alkenes (C=C) leads to the formation of the 2-isoxazoline ring system. mdpi.comorganic-chemistry.org When the dipolarophile is an alkyne (C≡C), the product is a fully aromatic isoxazole (B147169) ring. nih.govorganic-chemistry.org These cycloadditions are highly efficient and provide direct access to these important heterocyclic scaffolds, which are prevalent in medicinal chemistry. rsc.orgbohrium.com

Table 1: Representative 1,3-Dipolar Cycloaddition Reactions

| Dipole Precursor | Dipolarophile | Resulting Heterocycle | General Conditions |

|---|---|---|---|

| Aryl Hydroximoyl Chloride | Alkene (e.g., Styrene) | 3-Aryl-5-phenyl-2-isoxazoline | Base (e.g., Et3N), rt |

| Aryl Hydroximoyl Chloride | Alkyne (e.g., Phenylacetylene) | 3-Aryl-5-phenyl-isoxazole | Base (e.g., Et3N), rt |

| Aryl Aldoxime | Alkene (e.g., Acrylate) | 3-Aryl-2-isoxazoline-5-carboxylate | NCS, then Base (e.g., Et3N) |

| Aryl Aldoxime | Alkyne (e.g., Propargyl alcohol) | (3-Aryl-isoxazol-5-yl)methanol | NCS, then Base (e.g., NaHCO3) |

The cycloaddition of unsymmetrical dipolarophiles with the 2,5-difluoro-2-chloro-benzonitrile oxide is characterized by high regioselectivity. In reactions with terminal alkenes or alkynes, the addition typically occurs in a single orientation to produce 3-aryl-5-substituted isoxazolines or isoxazoles, respectively. researchgate.netmdpi.com This selectivity is governed by both steric and electronic factors, which can be rationalized by Frontier Molecular Orbital (FMO) theory. mdpi.comresearchgate.net The reaction is generally controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile, or vice versa. The electron-withdrawing nature of the substituted phenyl ring influences the energy levels of the nitrile oxide's orbitals, thus directing the regiochemical outcome. researchgate.netacs.org

Stereoselectivity is a key consideration when using stereoisomeric alkenes (e.g., cis vs. trans) or chiral dipolarophiles. The cycloaddition is often stereospecific, meaning the stereochemistry of the alkene is retained in the isoxazoline (B3343090) product. researchgate.net In reactions with chiral alkenes, high diastereoselectivity can often be achieved, leading to the preferential formation of one diastereomer. mdpi.com

The three halogen atoms on the aromatic ring of 2,5-Difluoro-2-chloro benzaldoxime have a profound impact on the reactivity of the derived nitrile oxide. Fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect. pressbooks.pub This effect dominates over their weaker electron-donating resonance effect, making the aromatic ring electron-deficient. pressbooks.publibretexts.orgpressbooks.pub

This electron deficiency influences the nitrile oxide in several ways:

Increased Reactivity: An electron-poor aryl nitrile oxide is generally more reactive towards electron-rich dipolarophiles in what is known as an inverse-electron-demand 1,3-dipolar cycloaddition. acs.org

Stabilization: The electron-withdrawing groups can stabilize the nitrile oxide dipole (R-C≡N⁺-O⁻), potentially affecting its lifetime and propensity for side reactions like dimerization. mdpi.com

Modified Selectivity: The electronic perturbations to the FMOs of the nitrile oxide can alter the energy gaps between the interacting orbitals of the dipole and dipolarophile, thereby influencing both the speed and selectivity of the reaction. researchgate.net

1,3-Dipolar Cycloaddition Reactions of Derived Nitrile Oxides

Reactions Involving the Halogenated Aromatic Ring

While the oxime group is the primary site of reactivity for cycloadditions, the heavily halogenated aromatic ring is susceptible to its own set of transformations. The presence of three electron-withdrawing halogens (two fluorine, one chlorine) strongly deactivates the ring towards electrophilic aromatic substitution.

Conversely, this electron-deficient nature makes the ring highly activated for Nucleophilic Aromatic Substitution (S_NAr) . In such reactions, a nucleophile attacks the aromatic ring and displaces one of the halogen atoms as a halide ion. In polyhalogenated systems, fluorine atoms are often preferentially displaced over chlorine, particularly when activated by ortho or para electron-withdrawing groups. acs.org Research on similar polyfluorinated aromatic compounds has shown that anions, such as the anion of a benzaldoxime, can act as effective nucleophiles to regioselectively displace a fluorine atom. acs.org Therefore, under suitable basic conditions with a strong nucleophile, this compound could potentially undergo substitution at one of the fluorine positions.

Nucleophilic Aromatic Substitution (SNAr) Reactions at Fluorine and Chlorine Sites

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. In the case of this compound, the fluorine and chlorine atoms can be displaced by various nucleophiles. The general mechanism involves the attack of a nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (fluoride or chloride). libretexts.org

The regioselectivity of SNAr reactions on polyhalogenated aromatic compounds is influenced by the nature of the halogen and the reaction conditions. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to the higher electronegativity of fluorine, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack.

Research on related polyfluoroarenes has shown that they readily undergo SNAr with various nucleophiles, including alcohols and amines, to form the corresponding ether and aniline (B41778) derivatives. nih.gov For instance, in reactions of octafluorotoluene, a polyfluorinated aromatic compound, with phenothiazine (B1677639) in the presence of potassium carbonate, a high yield of the substitution product was observed. nih.gov While specific studies on this compound are limited, the principles of SNAr on polyfluoroarenes suggest that similar reactivity can be expected.

| Nucleophile | Product Type | Potential Reaction Conditions |

| Alkoxides (e.g., RO⁻) | Aryl ethers | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| Amines (e.g., RNH₂) | Aryl amines | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| Thiols (e.g., RS⁻) | Thioethers | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

Transition-Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. tcichemicals.com Catalysts based on palladium, nickel, and copper are commonly employed to couple organic halides with a wide range of organometallic reagents or other nucleophiles. tcichemicals.comuni-muenchen.de

For this compound, both the chlorine and fluorine atoms are potential sites for cross-coupling reactions. While aryl chlorides are generally less reactive than aryl bromides or iodides, suitable catalyst systems can facilitate their coupling. The reactivity of aryl fluorides in cross-coupling has also been an area of active research, with specialized ligands and catalysts being developed to enable these transformations.

Commonly used cross-coupling reactions that could be applied to this substrate include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. It is a versatile method for forming C-C bonds. chinesechemsoc.org

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these reactions. For example, the use of bulky, electron-rich phosphine (B1218219) ligands can significantly enhance the efficiency of palladium-catalyzed coupling of aryl chlorides.

| Coupling Reaction | Reagent | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | C-C |

| Heck | Alkene | Pd catalyst, base | C-C |

| Buchwald-Hartwig | Amine | Pd catalyst, base | C-N |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst | C-C (alkyne) |

| Hiyama | Organosilane | Pd catalyst, fluoride (B91410) source | C-C |

Derivatization and Scaffold Construction Utilizing this compound

The oxime functionality of this compound provides another avenue for chemical modification, allowing for the construction of diverse molecular scaffolds.

Condensation Reactions with Carbonyl Compounds

While the provided outline mentions condensation reactions with carbonyl compounds, this is more characteristic of aldehydes and ketones reacting with a nucleophile like hydroxylamine (B1172632) to form an oxime, rather than a reaction of the oxime itself. The formation of this compound would proceed from the corresponding 2,5-difluoro-2-chloro benzaldehyde (B42025).

However, the oxime group can participate in related reactions. For instance, aldoximes can undergo oxidative coupling reactions or be converted to other functional groups.

Modifications of the Oxime Moiety (e.g., O-Alkylation, O-Acylation)

The oxime group (-C=N-OH) possesses a hydroxyl group that can be readily derivatized through O-alkylation and O-acylation reactions. These modifications can alter the steric and electronic properties of the molecule and serve as a handle for further synthetic transformations.

O-Alkylation: The hydroxyl group of the oxime can be deprotonated with a base to form an oximate anion, which can then react with an alkylating agent (e.g., an alkyl halide) to yield an O-alkyl oxime ether.

O-Acylation: Similarly, reaction with an acylating agent, such as an acid chloride or anhydride, in the presence of a base, leads to the formation of an O-acyl oxime ester.

These derivatizations are valuable for several reasons. They can protect the oxime hydroxyl group during subsequent reactions on the aromatic ring. Furthermore, the resulting oxime ethers and esters can exhibit different biological activities or serve as precursors for other functional groups. For example, O-aryl oximes can be synthesized by coupling aryl iodides with oxime derivatives. whiterose.ac.uk

| Reaction Type | Reagent | Product |

| O-Alkylation | Alkyl halide (e.g., CH₃I), Base | O-Alkyl oxime ether |

| O-Acylation | Acyl chloride (e.g., CH₃COCl), Base | O-Acyl oxime ester |

The reactivity of the oxime moiety, in conjunction with the substitution patterns possible on the aromatic ring, makes this compound a versatile intermediate for the synthesis of a wide array of complex organic molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. A combined approach using ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) correlation techniques, offers a comprehensive structural profile of 2-chloro-4,5-difluorobenzaldoxime.

Detailed ¹H and ¹³C NMR Spectral Analysis for Proton and Carbon Environments

The specific arrangement of chloro and fluoro substituents on the benzene (B151609) ring of 2-chloro-4,5-difluorobenzaldoxime gives rise to a distinct and predictable pattern of signals in its ¹H and ¹³C NMR spectra.

The ¹H NMR spectrum is expected to display characteristic signals for the aldehydic proton, the oxime hydroxyl proton, and the two protons on the aromatic ring.

Aldehydic Proton (CH=N): This proton is anticipated to appear as a singlet in the downfield region of the spectrum, likely between δ 8.1 and 8.3 ppm. Its exact chemical shift is modulated by the electronegativity of the adjacent nitrogen atom and the electronic effects of the substituted phenyl ring. docbrown.info

Oxime Proton (-NOH): The hydroxyl proton of the oxime functional group typically presents as a broad singlet. Its chemical shift is sensitive to factors such as solvent and concentration but is generally observed in the δ 10.0-12.0 ppm range.

Aromatic Protons (H-3 and H-6): The molecule contains two aromatic protons at positions 3 and 6.

H-6: This proton, being adjacent to the chlorine at C-2 and meta to the fluorine at C-5, is predicted to resonate as a doublet of doublets (dd). This splitting pattern arises from coupling to H-3 (J ≈ 9.0 Hz) and to the fluorine atom at C-5 (J ≈ 7.0 Hz). Its chemical shift is estimated to be around δ 7.8-7.9 ppm. uq.edu.aumodgraph.co.uk

H-3: This proton is positioned ortho to the fluorine at C-4 and meta to the chlorine at C-2. It is also expected to be a doublet of doublets due to coupling with H-6 and the fluorine at C-4. It is predicted to appear slightly upfield from H-6, at approximately δ 7.4-7.5 ppm. uq.edu.aumodgraph.co.uk

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit eight unique signals, corresponding to the seven carbon atoms of the substituted benzaldehyde (B42025) core and the carbon of the oxime group.

Aldoxime Carbon (C-7, CH=N): This carbon atom is expected to have a chemical shift in the range of δ 145-150 ppm. docbrown.infoacs.org

Aromatic Carbons:

C-1 (ipso-carbon): The carbon atom directly bonded to the aldoxime group is predicted to resonate at approximately δ 130-135 ppm.

C-2 (C-Cl): The carbon atom bearing the chlorine substituent is expected in the δ 125-130 ppm region.

C-3 (C-H): This carbon signal should appear around δ 118-120 ppm and would be split into a doublet by the fluorine at C-4 due to a two-bond C-F coupling.

C-4 (C-F): This carbon, being directly bonded to a fluorine atom, will exhibit a large one-bond C-F coupling constant (¹JCF) and is predicted to have a chemical shift of δ 155-160 ppm. researchgate.net

C-5 (C-F): Similarly, the carbon at position 5, also bonded to fluorine, will show a large ¹JCF and is expected to resonate in a comparable range of δ 150-155 ppm. researchgate.net

C-6 (C-H): The signal for this carbon is anticipated to be in the region of δ 120-125 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data Note: The following data is hypothetical. Chemical shifts are referenced to TMS.

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | ¹³C Chemical Shift (ppm) |

| H-3 | ~7.45 | dd | ³J(H-H) ≈ 9.0, ³J(H-F) ≈ 8.5 | ~119.0 (d, ²JCF ≈ 20 Hz) |

| H-6 | ~7.85 | dd | ³J(H-H) ≈ 9.0, ⁴J(H-F) ≈ 7.0 | ~123.0 (d, ³JCF ≈ 5 Hz) |

| H-7 (CH=N) | ~8.20 | s | - | ~147.0 |

| -NOH | ~11.5 | br s | - | - |

| C-1 | - | - | - | ~132.0 |

| C-2 | - | - | - | ~128.0 (d, ²JCF ≈ 15 Hz) |

| C-4 | - | - | - | ~158.0 (d, ¹JCF ≈ 250 Hz) |

| C-5 | - | - | - | ~153.0 (d, ¹JCF ≈ 245 Hz) |

| C-6 | - | - | - | ~123.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

COSY (Correlation Spectroscopy): A COSY spectrum would establish the connectivity between protons that are coupled to each other. A crucial cross-peak would be observed between the aromatic protons H-3 and H-6, confirming their ortho-relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The expected correlations would be:

H-3 with C-3

H-6 with C-6

H-7 with C-7 (the aldoxime CH=N carbon)

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically over 2-3 bonds) between protons and carbons, which is critical for assembling the molecular framework. Key correlations would include:

The aldehydic proton (H-7) showing correlations to the aromatic carbons C-1 and C-6.

The aromatic proton H-3 showing correlations to C-1, C-2, C-4, and C-5.

The aromatic proton H-6 showing correlations to C-1, C-2, and C-4.

The oxime proton (-NOH) may exhibit a weak correlation to the aldoxime carbon, C-7.

¹⁹F NMR Spectroscopy for Fluorine Environments

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a vital tool for characterization.

The spectrum is expected to display two distinct signals for the chemically non-equivalent fluorine atoms at positions C-4 and C-5. alfa-chemistry.com

F-4: This fluorine atom would likely appear as a doublet of doublets, resulting from coupling to the ortho proton H-3 (³J ≈ 8.5 Hz) and the meta fluorine F-5 (⁴J ≈ 15-20 Hz). Its chemical shift is predicted to be in the range of -115 to -125 ppm relative to CFCl₃. nih.govucsb.edu

F-5: This fluorine will also present as a doublet of doublets due to coupling with the ortho proton H-6 (³J ≈ 7.0 Hz) and the meta fluorine F-4 (⁴J ≈ 15-20 Hz). Its chemical shift is anticipated to be in a similar region, around -120 to -130 ppm. nih.govucsb.edu

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups and the molecular vibrations of the compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Absorptions

The IR spectrum of 2-chloro-4,5-difluorobenzaldoxime is expected to show several key absorption bands that are characteristic of its functional groups.

O-H Stretch: A broad absorption band in the 3200-3400 cm⁻¹ region is characteristic of the stretching vibration of the oxime -OH group. The broadening is a result of intermolecular hydrogen bonding.

Aromatic C-H Stretch: Sharp absorption peaks are expected just above 3000 cm⁻¹ (typically in the 3050-3100 cm⁻¹ range), corresponding to the C-H stretching vibrations of the aromatic ring.

C=N Stretch: The carbon-nitrogen double bond of the oxime group typically gives rise to a medium to strong absorption band between 1620 and 1680 cm⁻¹. acs.org

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region are due to the skeletal stretching vibrations of the benzene ring.

C-F Stretch: Strong and intense absorption bands are expected in the 1100-1300 cm⁻¹ range, which are characteristic of C-F stretching vibrations.

N-O Stretch: The N-O single bond stretch usually appears as a medium intensity band around 930-960 cm⁻¹.

C-Cl Stretch: A medium to strong absorption in the 700-800 cm⁻¹ region can be assigned to the C-Cl stretching vibration.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides data that is complementary to IR spectroscopy, with particular sensitivity to non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene ring, which is often weak or absent in the IR spectrum, is expected to produce a strong and sharp signal in the Raman spectrum around 1000 cm⁻¹. ias.ac.inroyalsocietypublishing.org Other C=C stretching modes of the aromatic ring in the 1580-1620 cm⁻¹ region are also typically prominent. ias.ac.in

C=N Stretch: The C=N stretching vibration will also be observable in the Raman spectrum in a similar region to the IR absorption, around 1620-1680 cm⁻¹.

Substituent Vibrations: The C-F and C-Cl stretching vibrations will also be Raman active, though their intensities may be lower compared to the IR spectrum.

Interactive Data Table: Predicted Vibrational Spectroscopy Data Note: The following data is hypothetical.

| Functional Group / Vibration | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (Oxime) | ~3300 | Weak/Not Observed | Broad (IR) |

| Aromatic C-H Stretch | ~3080 | ~3080 | Medium-Sharp |

| C=N Stretch (Oxime) | ~1650 | ~1650 | Medium-Strong |

| Aromatic C=C Stretch | ~1600, ~1570, ~1480 | ~1600, ~1570 | Strong |

| C-F Stretch | ~1250, ~1150 | ~1250, ~1150 | Strong (IR) |

| N-O Stretch | ~940 | Weak | Medium (IR) |

| C-Cl Stretch | ~750 | ~750 | Medium-Strong |

| Aromatic Ring Breathing | Weak/Not Observed | ~1000 | Strong (Raman) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry is a critical analytical technique for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement of the parent ion. For a theoretical compound with the formula C₇H₆ClF₂NO, the expected exact mass can be calculated.

Theoretical HRMS Data

To facilitate future identification of this compound, the theoretical exact mass for its primary isotopic composition ([M+H]⁺ ion) would be calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O). Any experimental HRMS analysis would need to yield a mass measurement that matches this theoretical value to within a very low margin of error (typically <5 ppm) to confirm the elemental composition.

Interactive Data Table: Theoretical Isotopic Mass for C₇H₆ClF₂NO

| Ion Formula | Isotope Composition | Theoretical m/z |

| [C₇H₆³⁵ClF₂NO+H]⁺ | C=7, H=7, Cl=1 , F=2, N=1, O=1 | Data Not Available |

| [C₇H₆³⁷ClF₂NO+H]⁺ | C=7, H=7, Cl=1 , F=2, N=1, O=1 | Data Not Available |

Note: Precise m/z values would be calculated using the exact masses of the constituent isotopes. The table illustrates the expected format for such data. No experimental data has been found.

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

For a benzaldoxime (B1666162) derivative, key structural features of interest would include:

The planarity of the benzene ring.

The conformation of the oxime group (-CH=NOH) relative to the ring.

The specific bond lengths and angles involving the fluorine and chlorine substituents.

The nature of any intermolecular hydrogen bonds formed by the oxime's hydroxyl group, which significantly influences crystal packing.

However, obtaining such data is contingent on the successful synthesis of the compound and the subsequent growth of single crystals of sufficient quality for diffraction experiments. As no published synthesis or crystallographic studies for "2,5-Difluoro-2-chloro benzaldoxime" are available, no experimental data can be presented.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z | Not Available |

Note: This table represents the type of data that would be obtained from an X-ray diffraction study. No such data is currently available for the specified compound.

Computational Chemistry and Theoretical Investigations of 2,5 Difluoro 2 Chloro Benzaldoxime

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 2,5-Difluoro-2-chloro benzaldoxime (B1666162) at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For 2,5-Difluoro-2-chloro benzaldoxime, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. researchgate.netorientjchem.org This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. The resulting optimized structure provides a foundational understanding of the molecule's shape and steric properties.

The electronic structure, which dictates the chemical behavior of the molecule, is also determined through these calculations. The distribution of electrons within the molecule, its molecular orbitals, and the energies associated with them are key outputs of DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These are hypothetical values for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. orientjchem.orgnih.gov By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis provides a quantitative measure of the stability arising from these interactions.

For this compound, NBO analysis would reveal the nature of the bonds and the extent of electron delocalization from the lone pairs of the oxygen and nitrogen atoms of the oxime group, as well as the halogen atoms, into the antibonding orbitals of the benzene (B151609) ring. The stabilization energies (E(2)) calculated from NBO analysis quantify the strength of these hyperconjugative interactions. orientjchem.org This provides insight into the molecule's electronic stability and the distribution of electron density.

Table 2: Hypothetical NBO Analysis - Donor-Acceptor Interactions for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O | σ(N-C) | 5.2 |

| LP(1) N | σ(C-C) | 3.8 |

| π(C=C) | π*(C=C) | 18.5 |

Note: These are hypothetical values for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a visual method used to identify the electrophilic and nucleophilic sites of a molecule. nih.gov The MEP surface is colored to represent different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. nih.govmalayajournal.org

In this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxime group due to their high electronegativity and lone pairs of electrons, making them nucleophilic centers. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its electrophilic character. The aromatic ring would show a complex potential distribution due to the influence of the electron-withdrawing halogen substituents.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. chemrxiv.org

QSRR models are built using a set of calculated molecular descriptors that quantify various aspects of a molecule's structure. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, atomic charges). chemrxiv.org

For a series of related benzaldoxime derivatives, including this compound, a QSRR model could be developed to predict a specific aspect of their reactivity, such as their rate of reaction in a particular chemical transformation. By calculating a range of molecular descriptors for each compound and correlating them with experimentally determined reactivity data, a predictive model can be constructed. This model could then be used to estimate the reactivity of new, untested compounds in the same family, aiding in the design of molecules with desired chemical properties.

Chemometric Modeling for Reaction Outcome Prediction and Optimization

Chemometric modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, stands as a valuable tool for predicting the outcomes of reactions involving this compound and for optimizing reaction conditions. nih.gov These statistical models correlate variations in the molecular structure of reactants with observed reaction yields, rates, or the prevalence of side products.

For a series of related benzaldoxime derivatives, a hypothetical chemometric model could be developed to predict reaction yields in a specific transformation, such as a 1,3-dipolar cycloaddition. researchgate.netcore.ac.uk The model would be built upon a dataset of known reactions, using calculated molecular descriptors as the independent variables. These descriptors for this compound and its analogues would include electronic parameters (e.g., Hammett constants, dipole moment, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices.

The development of such models often employs machine learning algorithms, such as multiple linear regression, partial least squares (PLS), or more advanced techniques like random forests and neural networks. ibm.comgithub.ionih.gov These methods can handle the complexity and potential non-linearity of the relationships between molecular structure and reactivity.

A hypothetical QSAR model for predicting the yield of a reaction involving substituted benzaldoximes might take the following form:

Yield (%) = β₀ + β₁(σ_para) + β₂(E_LUMO) + β₃(V_mol)

Where:

β₀, β₁, β₂, and β₃ are coefficients determined from the regression analysis.

σ_para is the Hammett parameter for the substituent at the para position.

E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital.

V_mol is the molecular volume.

The predictive power of such models is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using an independent test set of compounds. nih.gov

Table 1: Hypothetical Data for a Chemometric Model of a Substituted Benzaldoxime Reaction

| Compound | Substituents | Hammett (σp) | LUMO Energy (eV) | Molecular Volume (ų) | Predicted Yield (%) |

| 1 | H | 0.00 | -1.25 | 120.5 | 65 |

| 2 | 4-OCH₃ | -0.27 | -1.18 | 135.2 | 78 |

| 3 | 4-NO₂ | 0.78 | -1.89 | 130.1 | 42 |

| 4 | 2,5-di-F, 2-Cl | N/A* | -1.65 | 145.8 | 55 |

Note: Hammett parameters are typically defined for single substituents. For polysubstituted systems, their effects can be approximated as additive, or more advanced descriptors would be used.

This type of modeling allows for the rapid screening of potential reactants and the identification of those likely to produce the highest yields, thereby optimizing experimental efforts. ibm.comgithub.io

Mechanistic Studies through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), provides profound insights into the detailed mechanisms of chemical reactions. For this compound, these methods can elucidate the intricate dance of electrons and atoms during key transformations.

Elucidation of Reaction Mechanisms and Transition State Structures for Key Transformations

Key transformations of benzaldoximes include isomerization between (E) and (Z) isomers, dehydration to form benzonitriles, and participation in 1,3-dipolar cycloaddition reactions to form five-membered heterocycles. core.ac.ukjlu.edu.cn Computational studies can map the potential energy surface for these reactions, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, in a 1,3-dipolar cycloaddition reaction, the benzaldoxime can be converted in situ to a nitrile oxide, which then reacts with a dipolarophile. core.ac.uk DFT calculations can model this entire process. The electronic effects of the difluoro and chloro substituents on this compound are expected to play a significant role. The strong electron-withdrawing nature of the fluorine and chlorine atoms would influence the electronic structure of the nitrile oxide intermediate, affecting its reactivity and the regioselectivity of the cycloaddition.

The transition state for the cycloaddition is a critical point on the reaction pathway. sioc-journal.cn Its geometry reveals the degree of bond formation and breaking and whether the reaction proceeds through a concerted or stepwise mechanism. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is directly related to the reaction rate.

Table 2: Hypothetical Calculated Activation Energies for Key Transformations of Substituted Benzaldoximes

| Transformation | Substituent | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| (E) to (Z) Isomerization | H | B3LYP | 6-31G(d) | 25.8 |

| (E) to (Z) Isomerization | 2,5-di-F, 2-Cl | B3LYP | 6-31G(d) | 27.2 |

| 1,3-Dipolar Cycloaddition | H | B3LYP | 6-311+G(d,p) | 15.3 |

| 1,3-Dipolar Cycloaddition | 2,5-di-F, 2-Cl | B3LYP | 6-311+G(d,p) | 13.9 |

These hypothetical data illustrate how substituents can influence activation energies. The electron-withdrawing groups in this compound might slightly increase the barrier for isomerization due to their electronic influence on the C=N bond, while potentially lowering the activation energy for a cycloaddition by stabilizing the transition state.

Investigation of Solvent Effects on Reaction Energetics and Pathways

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. ucsb.edu Computational models can investigate these solvent effects through two primary approaches: implicit and explicit solvation models.

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. acs.org This approach is computationally efficient and often provides a good first approximation of the bulk solvent effects on the energetics of a reaction. For a polar molecule like this compound, moving to a more polar solvent would be expected to stabilize the ground state and any polar transition states. The differential stabilization of the reactant and transition state will determine whether the reaction is accelerated or decelerated.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. rsc.org This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding. For this compound, the oxime hydroxyl group can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor. In protic solvents like methanol (B129727) or water, these specific interactions can significantly influence the reaction pathway and energetics. jlu.edu.cn

For example, in the tautomerization of a benzaldoxime to its polar tautomer, a protic solvent can act as a bridge for proton transfer, lowering the activation energy compared to the gas phase or a non-polar solvent. jlu.edu.cn

Table 3: Hypothetical Calculated Reaction Barrier for a Benzaldoxime Reaction in Different Solvents

| Solvent | Dielectric Constant | Solvation Model | Calculated Barrier (kcal/mol) |

| Gas Phase | 1.0 | None | 22.5 |

| Toluene (B28343) | 2.4 | PCM | 21.8 |

| Dichloromethane (B109758) | 8.9 | PCM | 20.1 |

| Acetonitrile | 37.5 | PCM | 18.9 |

| Water | 78.4 | PCM + 2 explicit H₂O | 17.5 |

These hypothetical results demonstrate the trend of decreasing reaction barrier with increasing solvent polarity for a reaction with a polar transition state. The inclusion of explicit solvent molecules can further refine the calculated energetics by accounting for specific hydrogen bonding interactions.

Emerging Research Areas and Potential Applications in Synthetic Organic Chemistry

Utilization of 2,5-Difluoro-2-chloro Benzaldoxime (B1666162) as a Privileged Building Block for Novel Chemical Entities

The strategic placement of electron-withdrawing fluorine and chlorine atoms on the aromatic ring of 2,5-Difluoro-2-chloro benzaldoxime significantly influences its chemical properties, making it a valuable precursor for a variety of novel chemical entities. The oxime group serves as a versatile handle for numerous transformations, most notably the formation of nitrile oxides, which are highly reactive 1,3-dipoles.

The in-situ generation of 2,5-difluoro-2-chloro benzonitrile (B105546) oxide from the corresponding benzaldoxime, typically through oxidation with reagents like N-chlorosuccinimide (NCS), opens a direct pathway to a wide array of heterocyclic compounds via [3+2] cycloaddition reactions. researchgate.netacs.org These reactions with various dipolarophiles, such as alkenes and alkynes, lead to the synthesis of highly substituted isoxazolines and isoxazoles, respectively. These heterocyclic motifs are prevalent in many biologically active molecules, including pharmaceuticals and agrochemicals. googleapis.com

The fluorine and chlorine substituents on the aromatic core of the resulting heterocycles offer several advantages. They can modulate the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, which are crucial for drug discovery and development. chinesechemsoc.org Furthermore, these halogen atoms provide additional sites for further functionalization through cross-coupling reactions, enabling the construction of complex molecular libraries for screening purposes.

Below is a representative table illustrating the potential of This compound in synthesizing isoxazole (B147169) and isoxazoline (B3343090) derivatives through 1,3-dipolar cycloaddition reactions.

| Dipolarophile | Product Type | Potential Application Area |

| Styrene | 3-(2-Chloro-2,5-difluorophenyl)-5-phenyl-4,5-dihydroisoxazole | Medicinal Chemistry Intermediate |

| Propargyl alcohol | (3-(2-Chloro-2,5-difluorophenyl)isoxazol-5-yl)methanol | Agrochemical Precursor |

| N-Phenylmaleimide | 2-Phenyl-5-(2-chloro-2,5-difluorophenyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d]isoxazole-4,6-dione | Materials Science |

| Methyl acrylate | Methyl 3-(2-chloro-2,5-difluorophenyl)-4,5-dihydroisoxazole-5-carboxylate | Fine Chemical Synthesis |

Development of Asymmetric Synthesis Methodologies Employing Chiral Derivatives

The development of asymmetric methodologies to control the stereochemistry of reaction products is a cornerstone of modern organic synthesis. While direct asymmetric reactions using This compound are not extensively documented, the principles of asymmetric synthesis can be readily applied to its chiral derivatives.

One promising approach involves the use of chiral auxiliaries attached to the oxime functionality. These auxiliaries can direct the approach of reagents to one face of the molecule, thereby inducing stereoselectivity in subsequent transformations. For instance, in the context of 1,3-dipolar cycloadditions, a chiral auxiliary on the nitrile oxide precursor could lead to the enantioselective synthesis of isoxazolines.

Another avenue of exploration lies in the asymmetric functionalization of the aromatic ring. The development of chiral ligands for transition metal-catalyzed C-H activation reactions could enable the enantioselective introduction of functional groups onto the benzaldoxime scaffold. While challenging due to the inherent reactivity of the oxime, successful implementation would provide access to a new class of chiral building blocks.

A key area of development is the synthesis of optically active 2,5-dihydropyrroles from chiral aza-Baylis-Hillman adducts, which can be derived from imines. nih.gov This methodology provides a pathway to prepare C2-alkyl-substituted 2,5-dihydropyrroles with high optical purity. nih.gov The principles of this approach could be adapted to derivatives of This compound .

The following table outlines potential strategies for the asymmetric synthesis of derivatives of This compound .

| Asymmetric Strategy | Chiral Component | Potential Chiral Product |

| Chiral Auxiliary-Controlled Cycloaddition | (R)-Pantolactone | Enantioenriched Isoxazolines |

| Asymmetric C-H Functionalization | Chiral Phosphine (B1218219) Ligand (e.g., BINAP) | Atropisomeric Biaryl Benzaldoximes |

| Asymmetric Reduction of a Ketone Precursor | Chiral Catalyst (e.g., CBS catalyst) | Enantioenriched Hydroxy-benzaldoximes |

| Kinetic Resolution of a Racemic Derivative | Chiral Acylating Agent | Enantiopure Benzaldoxime Esters |

Catalytic Approaches for Enhanced Selectivity and Efficiency in Transformations

Catalysis offers a powerful means to enhance the selectivity, efficiency, and sustainability of chemical transformations. For This compound , catalytic methods can be envisioned for both the modification of the oxime group and the functionalization of the aromatic ring.

Transition metal catalysis is particularly relevant for the C-H functionalization of the aromatic ring. The fluorine and chlorine substituents can act as directing groups, guiding the catalyst to specific positions on the ring. rsc.org For instance, palladium- or rhodium-catalyzed C-H activation could be employed to introduce new carbon-carbon or carbon-heteroatom bonds, further diversifying the molecular scaffolds accessible from this building block.

Furthermore, organocatalysis presents a metal-free alternative for various transformations. For example, the generation of nitrile oxides from benzaldoximes can be facilitated by catalytic amounts of certain reagents, potentially under milder conditions than traditional stoichiometric methods. Selenium-catalyzed reactions, known for their mild conditions and high selectivity, could also be explored for oxidations and halogenations involving this compound. sciltp.com

The table below summarizes potential catalytic transformations for This compound .

| Catalytic System | Transformation | Potential Advantages |

| Palladium(II)/Norbornene | ortho-Arylation | High regioselectivity, access to biaryls |

| Rhodium(III)/Cp* | C-H Alkenylation | Atom economy, direct C-C bond formation |

| Copper(I)/Ligand | Nitrile Oxide Formation/Cycloaddition | Milder conditions, potential for asymmetric variants |

| Organocatalyst (e.g., TEMPO) | Oxidation to Nitrile Oxide | Metal-free, environmentally benign |

Green Chemistry Principles in the Synthesis and Chemical Applications of the Compound

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis and application of This compound can benefit significantly from the adoption of these principles.

In the synthesis of the benzaldoxime itself, exploring greener solvents and catalytic methods for the introduction of the fluorine and chlorine atoms can reduce the environmental impact. For instance, moving away from traditional halogenation methods that use stoichiometric and often harsh reagents towards catalytic approaches is a key goal.

The following table outlines the application of green chemistry principles to the lifecycle of This compound .

| Green Chemistry Principle | Application to this compound |

| Prevention | Development of one-pot, multi-component reactions to minimize waste. |

| Atom Economy | Utilization of catalytic C-H activation to avoid pre-functionalization steps. |

| Less Hazardous Chemical Syntheses | Replacement of hazardous solvents with greener alternatives like water or ionic liquids. |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric ones. |

| Energy Efficiency | Use of microwave or ultrasound irradiation to reduce reaction times and energy consumption. |

Q & A

Basic: What are the optimal synthetic routes for preparing 2,5-Difluoro-2-chloro benzaldoxime with high purity?

Methodological Answer:

The synthesis typically involves halogenation and oxime formation steps. A scalable approach includes:

- Step 1 : Start with 2,5-difluorobenzaldehyde. Chlorination at the 2-position can be achieved using sulfuryl chloride (SO₂Cl₂) under controlled temperature (0–5°C) to minimize over-halogenation .

- Step 2 : Oxime formation via reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water under reflux (70–80°C) for 6–8 hours. Adjust pH to 8–9 using sodium carbonate to optimize yield .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures >98% purity. Validate purity via GC or HPLC, as referenced in commercial synthesis protocols .

Basic: How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : Compare H and C NMR peaks with computational predictions (e.g., DFT simulations). For example, the oxime proton (N-OH) typically appears as a broad singlet at δ 10–12 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the theoretical molecular weight (C₇H₄ClF₂NO = 207.56 g/mol).

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) and GC (using flame ionization detection) verify purity. Batch-specific Certificates of Analysis (COA) from suppliers like Kanto Reagents provide reference retention times .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Storage : Store in amber glass bottles at 2–8°C under inert gas (argon/nitrogen) to prevent degradation.

- Environmental Risks : Classified as a marine pollutant (UN3077). Spills must be neutralized with activated carbon and disposed via certified hazardous waste channels .

Advanced: How can researchers resolve contradictions in reported reactivity data for halogenated benzaldoximes?

Methodological Answer:

- Variable Analysis : Replicate experiments under controlled conditions (e.g., solvent polarity, temperature). For example, polar aprotic solvents (DMF, DMSO) may enhance nucleophilic substitution rates compared to non-polar solvents .

- Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA software) to compare activation energies for competing reaction pathways.

- Cross-Validation : Compare results with structurally similar compounds (e.g., 3,5-Difluoro-2-hydroxybenzaldehyde derivatives) to identify substituent electronic effects .

Advanced: How can substituent positions (F, Cl) influence the stability and reactivity of this compound?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine at the 2- and 5-positions increases electrophilicity at the oxime group, enhancing reactivity in coupling reactions. Chlorine at the 2-position may sterically hinder nucleophilic attack.

- Stability Studies : Conduct accelerated degradation tests (40°C, 75% humidity for 4 weeks) with HPLC monitoring. Compare with analogs like 2,4-Difluorobenzyl chloride to assess positional effects .

Advanced: What strategies are effective for designing derivatives of this compound for pharmaceutical applications?

Methodological Answer:

- Functionalization : Introduce sulfonamide or acyl groups via nucleophilic substitution at the oxime oxygen. For example, react with sulfonyl chlorides in pyridine .

- Biological Screening : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using in silico docking (AutoDock Vina) followed by in vitro assays (IC₅₀ measurements) .

Advanced: How can researchers address discrepancies in environmental impact assessments for halogenated benzaldoximes?

Methodological Answer:

- Ecotoxicology Assays : Perform OECD Test Guideline 201 (algae growth inhibition) and 202 (Daphnia immobilization) to quantify acute toxicity. Compare results with structurally related compounds (e.g., 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid) to identify trends in halogen substitution .

- Degradation Studies : Monitor hydrolysis rates under varying pH (4–10) and UV exposure using LC-MS to identify breakdown products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.